molecular formula C13H12N2O3 B6282766 2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid CAS No. 1015584-63-0

2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid

Cat. No.: B6282766
CAS No.: 1015584-63-0
M. Wt: 244.25 g/mol
InChI Key: IRKOTZQGJJYXIW-UHFFFAOYSA-N
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Description

2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid is a heterocyclic compound that belongs to the class of indole derivatives. This compound is known for its unique structure, which includes a pyridoindole core with a carboxylic acid functional group. It has a molecular formula of C13H12N2O3 and a molecular weight of 244.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid typically involves the construction of the indole core followed by functionalization at specific positions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification processes such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid is unique due to its specific functional groups and the positions at which they are attached. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

1015584-63-0

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-methyl-1-oxo-4,9-dihydro-3H-pyrido[3,4-b]indole-6-carboxylic acid

InChI

InChI=1S/C13H12N2O3/c1-15-5-4-8-9-6-7(13(17)18)2-3-10(9)14-11(8)12(15)16/h2-3,6,14H,4-5H2,1H3,(H,17,18)

InChI Key

IRKOTZQGJJYXIW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1=O)NC3=C2C=C(C=C3)C(=O)O

Purity

95

Origin of Product

United States

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